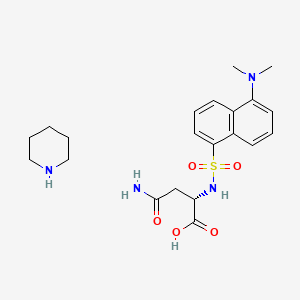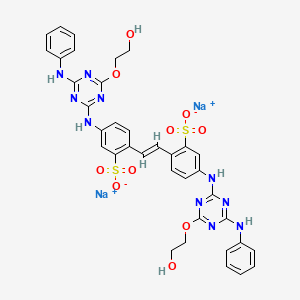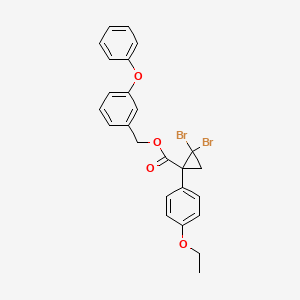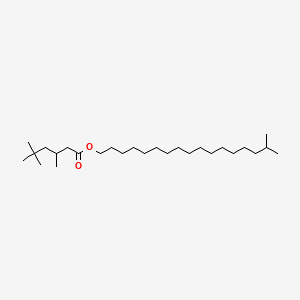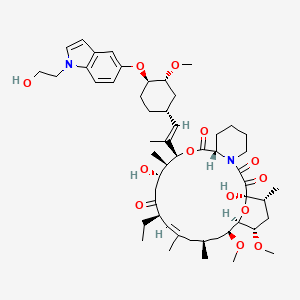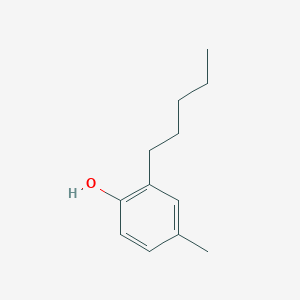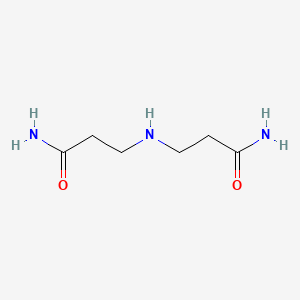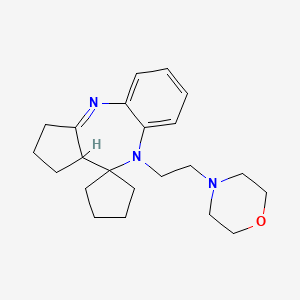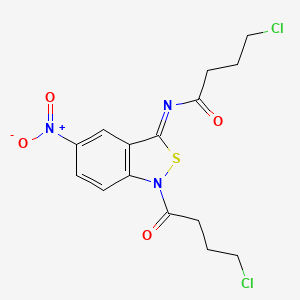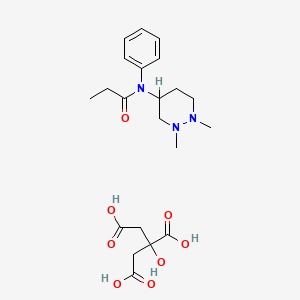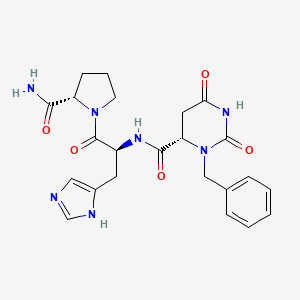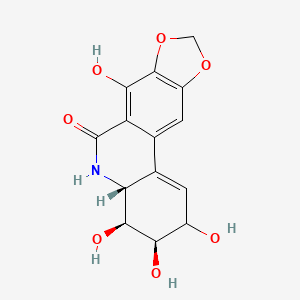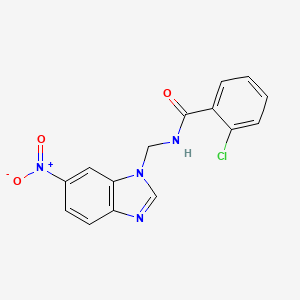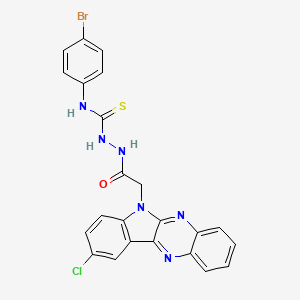
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide typically involves a multi-step process. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, bromo, and thiocarbonyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various ring structures.
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide involves DNA intercalation . This means the compound inserts itself between the base pairs of the DNA helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also interact with various proteins involved in DNA repair and replication, further enhancing its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with strong DNA binding affinity.
B-220 and 9-OH-B-220: These compounds also exhibit significant DNA intercalation and cytotoxic activities.
The uniqueness of this compound lies in its specific functional groups, which enhance its biological activity and make it a versatile molecule for various applications .
Eigenschaften
CAS-Nummer |
116989-67-4 |
|---|---|
Molekularformel |
C23H16BrClN6OS |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C23H16BrClN6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-10-7-14(25)11-16(19)21-22(31)28-18-4-2-1-3-17(18)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33) |
InChI-Schlüssel |
HORCOYOXYLDOEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)NNC(=S)NC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


